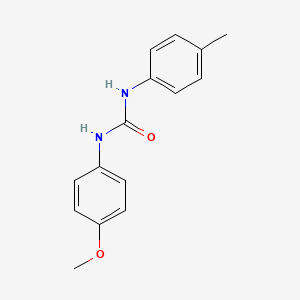

1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea

説明

特性

IUPAC Name |

1-(4-methoxyphenyl)-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-3-5-12(6-4-11)16-15(18)17-13-7-9-14(19-2)10-8-13/h3-10H,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESZMFJIBADYLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971155 | |

| Record name | N-(4-Methoxyphenyl)-N'-(4-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56106-02-6, 5578-28-9 | |

| Record name | N-(4-Methoxyphenyl)-N′-(4-methylphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56106-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxyphenyl)-N'-(4-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to the Structure Elucidation of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea

This document provides an in-depth, technically-grounded guide for the comprehensive structure elucidation of 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea. It is designed for researchers, scientists, and professionals in drug development who require a robust, validated methodology for the characterization of unsymmetrical N,N'-diaryl ureas. This class of compounds is of significant interest in medicinal chemistry due to the urea moiety's ability to form critical hydrogen bonds with biological receptors.[1] The protocols and interpretive logic detailed herein are designed to build a self-validating case for the compound's identity, adhering to the highest standards of scientific integrity.

Strategic Approach to Unambiguous Elucidation

The workflow begins with the synthesis of the target compound, followed by rigorous purification. The pure compound is then subjected to a suite of spectroscopic analyses. Mass Spectrometry (MS) will confirm the molecular weight and provide insights into the compound's fragmentation pattern. Infrared (IR) Spectroscopy will identify the key functional groups present. Finally, Nuclear Magnetic Resonance (NMR) Spectroscopy, the cornerstone of structure elucidation, will provide detailed information about the chemical environment, connectivity, and spatial arrangement of every proton and carbon atom in the molecule.

Caption: Overall workflow for the structure elucidation of the target urea derivative.

Synthesis and Purification Protocol

The synthesis of unsymmetrical diaryl ureas can be achieved through several established methods.[2] A common and effective approach involves the reaction of an aryl isocyanate with a corresponding aniline.

Synthesis Protocol: Isocyanate-Amine Coupling

-

Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methylaniline (p-toluidine) (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Addition of Isocyanate: To this solution, add 4-methoxyphenyl isocyanate (1.0 equivalent) dropwise at room temperature. The reaction is often exothermic.

-

Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[3]

-

Workup: Upon completion, the resulting solid precipitate is typically the desired product. If no precipitate forms, the solvent can be removed under reduced pressure. The crude product is then collected.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea as a crystalline solid.[4]

Spectroscopic Characterization and Data Interpretation

Adherence to standardized data reporting practices is crucial for ensuring the findability, accessibility, interoperability, and reusability (FAIR) of spectroscopic data.[5][6] All data should be collected and reported in accordance with IUPAC recommendations.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical first step in confirming its identity. Using a high-resolution technique like Electrospray Ionization (ESI) is recommended as it typically produces the protonated molecular ion, [M+H]⁺, with high accuracy.[8]

-

Expected Molecular Ion:

-

Molecular Formula: C₁₅H₁₆N₂O₂

-

Monoisotopic Mass: 256.1212 g/mol

-

Expected [M+H]⁺: m/z 257.1285

-

-

Fragmentation Pattern: The fragmentation of N,N'-substituted ureas in tandem MS (MS/MS) often involves the cleavage of the C-N bond of the urea group, leading to the elimination of an isocyanate moiety.[9] This characteristic fragmentation can help confirm the connectivity of the aryl groups.[10]

Table 1: Predicted MS Data

| Ion Type | Predicted m/z | Comment |

|---|---|---|

| [M+H]⁺ | 257.1285 | Protonated molecular ion |

| [M+Na]⁺ | 279.1104 | Sodium adduct |

| [C₈H₉NO]⁺ | 150.0652 | Fragment from cleavage of p-tolyl isocyanate |

| [C₇H₈N]⁺ | 106.0651 | Fragment from cleavage of p-methoxyphenyl isocyanate |

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule. The spectrum of a urea derivative is characterized by several distinct absorption bands.[11]

Experimental Protocol: KBr Pellet Method

-

Grind a small amount (1-2 mg) of the purified solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquire the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Urea N-H |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 3000-2850 | C-H Stretch | Aliphatic C-H (-CH₃, -OCH₃) |

| ~1640 | C=O Stretch (Amide I) | Urea Carbonyl |

| 1600-1500 | N-H Bend / C-N Stretch (Amide II) | Urea N-H/C-N |

| ~1240 | C-O Stretch | Aryl-alkyl ether |

The presence of a strong absorption around 1640 cm⁻¹ (C=O) and a broad band around 3300 cm⁻¹ (N-H) are highly indicative of the urea functionality.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the detailed structure elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information. For accurate and reproducible results, spectra should be referenced to a known standard, such as tetramethylsilane (TMS).[7]

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

-

¹H NMR Acquisition: Use a standard one-pulse sequence. Integrate all peaks and report chemical shifts (δ) in parts per million (ppm) relative to TMS.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

Caption: Chemical structure of 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea.

¹H NMR Interpretation

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the N-H protons, and the methyl/methoxy protons. Due to the symmetry of the para-substituted rings, the aromatic protons will appear as two sets of doublets (an AA'BB' system).

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Assignment | δ (ppm) (Predicted) | Multiplicity | Integration |

|---|---|---|---|

| N-H Protons | 8.5 - 9.5 | Two singlets (s) | 2H |

| Aromatic H (ortho to -OMe) | ~6.8 | Doublet (d) | 2H |

| Aromatic H (meta to -OMe) | ~7.3 | Doublet (d) | 2H |

| Aromatic H (ortho to -Me) | ~7.1 | Doublet (d) | 2H |

| Aromatic H (meta to -Me) | ~7.4 | Doublet (d) | 2H |

| Methoxy (-OCH₃) | ~3.7 | Singlet (s) | 3H |

| Methyl (-CH₃) | ~2.2 | Singlet (s) | 3H |

Note: The N-H protons may appear as broad singlets and their chemical shift can be concentration-dependent.

¹³C NMR Interpretation

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. The carbonyl carbon of the urea is a key diagnostic peak. Machine learning and computational methods can provide accurate predictions of chemical shifts.[13][14]

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | δ (ppm) (Predicted) |

|---|---|

| Urea Carbonyl (C=O) | ~152-155 |

| Aromatic C (C-OMe) | ~155 |

| Aromatic C (C-NH) | ~132 |

| Aromatic C (ortho to -OMe) | ~114 |

| Aromatic C (meta to -OMe) | ~121 |

| Aromatic C (C-Me) | ~130 |

| Aromatic C (C-NH) | ~137 |

| Aromatic C (ortho to -Me) | ~118 |

| Aromatic C (meta to -Me) | ~129 |

| Methoxy (-OCH₃) | ~55 |

| Methyl (-CH₃) | ~20 |

Definitive Confirmation via X-ray Crystallography

While the combination of MS, IR, and NMR provides exceptionally strong evidence, single-crystal X-ray diffraction is the unequivocal gold standard for structure determination.[15] If a suitable single crystal of the purified compound can be grown, this technique provides the precise 3D arrangement of atoms in the solid state, confirming connectivity, conformation, and intermolecular interactions like hydrogen bonding.[16][17][18] The conformation of N,N'-diphenylureas in the solid state is generally characterized by a trans,trans arrangement.[16]

Conclusion

The structural elucidation of 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea is systematically achieved through a coordinated analytical strategy. By integrating data from mass spectrometry (confirming molecular weight), IR spectroscopy (identifying functional groups), and detailed ¹H and ¹³C NMR spectroscopy (mapping the carbon-hydrogen framework), a definitive and self-validating structural assignment can be made with a high degree of confidence. Each technique provides complementary information, culminating in a comprehensive and unambiguous characterization of the target molecule, suitable for the rigorous demands of chemical research and drug development.

References

-

Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. Available at: [Link]

-

Chalk, S. J., et al. (2020). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. Available at: [Link]

-

Reddy, G. D., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. Available at: [Link]

-

IUPAC Project. (2019). Development of a Standard for FAIR Data Management of Spectroscopic Data. International Union of Pure and Applied Chemistry. Available at: [Link]

-

Hanson, R., et al. (n.d.). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) - preliminary (meta)data model. American Chemical Society. Available at: [Link]

-

Gomes, P. A. C., et al. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. Available at: [Link]

-

Yıldız, G. P., & Tuncer, H. (2019). 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). ResearchGate. Available at: [Link]

-

Tantravedi, S., et al. (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current Medicinal Chemistry, 24(1). Available at: [Link]

-

IUPAC Project. (2000). Data exchange standard for near infrared spectra and general spectroscopic calibration data types. International Union of Pure and Applied Chemistry. Available at: [Link]

-

Cho, E. J., et al. (2005). Synthesis, X-ray Structure and Anion Binding Properties of the Novel Urea Derivatives of Calix[6]arene Dimer. ResearchGate. Available at: [Link]

-

Pathiranage, T. M., et al. (2023). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). General proposed fragmentation pathway of the protonated substituted urea. ResearchGate. Available at: [Link]

-

Harris, K. D. M., & Thomas, J. M. (1990). Structural aspects of urea inclusion compounds and their investigation by X-ray diffraction: a general discussion. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]

-

Jonas, E. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. Available at: [Link]

-

Genoni, A. (2016). Quantum crystallographic charge density of urea. Acta Crystallographica Section B. Available at: [Link]

-

Jug, U., et al. (2021). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. ResearchGate. Available at: [Link]

-

Pathiranage, T. M., et al. (2023). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. ACS Publications. Available at: [Link]

-

Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Phakhodee, W., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Green Chemistry Letters and Reviews. Available at: [Link]

-

Marinova, P., et al. (2015). FULL ASSIGNMENT OF 1H AND 13C NMR SPECTRA OF (9H-FLUOREN-9-YL) UREA. Journal of Chemical Technology and Metallurgy. Available at: [Link]

-

Kim, H. S., et al. (2011). 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea. Acta Crystallographica Section E. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2015). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Pharmaceutical and Biomedical Research. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra for urea, oxalic acid and the compound urea-oxalic acid, 4000-400 cm -1 spectral domain. ResearchGate. Available at: [Link]

-

Zhang, J., et al. (2017). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Data in Brief. Available at: [Link]

-

Yang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules. Available at: [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. Available at: [Link]

-

Zhang, J., et al. (2017). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Data in Brief, 15, 843-851. Available at: [Link]

-

Kumar, C. R., & Kumar, V. (2011). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica. Available at: [Link]

-

Dorrestijn, E. (2023). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. IntechOpen. Available at: [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science and Technology. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. iupac.org [iupac.org]

- 7. spectroscopyeurope.com [spectroscopyeurope.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules | IntechOpen [intechopen.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 14. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quantum crystallographic charge density of urea - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea (CAS 56106-02-6) in Medicinal Chemistry

Executive Summary

The diarylurea scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved multikinase inhibitors and potent soluble epoxide hydrolase (sEH) inhibitors[1]. Specifically, 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea (CAS 56106-02-6) represents a highly optimized, unsymmetrical diarylurea. The strategic placement of a methoxy group (electron-donating via resonance, +M) and a methyl group (electron-donating via hyperconjugation, +I) on opposing phenyl rings precisely tunes the electronic environment of the central urea nitrogen atoms. This electronic modulation directly impacts the hydrogen-bond donor capacity of the urea core, which is critical for target engagement in enzymatic active sites.

Physicochemical Profiling & Identifiers

Accurate molecular identification is the foundation of reproducible research. Table 1 summarizes the core identifiers and predicted physicochemical properties of CAS 56106-02-6, which are essential for predicting pharmacokinetics and assay behavior[2].

Table 1: Physicochemical Properties and Identifiers

| Property / Identifier | Value / Description |

|---|---|

| CAS Registry Number | 56106-02-6 |

| IUPAC Name | 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea |

| Molecular Formula | C15H16N2O2 |

| Molecular Weight | 256.307 g/mol |

| Monoisotopic Mass | 256.1212 Da |

| SMILES String | CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC |

| InChIKey | MESZMFJIBADYLT-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 2 (Urea NH groups) |

| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Methoxy Oxygen) |

Chemical Synthesis & Mechanistic Causality

The synthesis of unsymmetrical diarylureas is traditionally achieved via the nucleophilic addition of an aryl amine to an aryl isocyanate[3][4]. For CAS 56106-02-6, two synthetic disconnections are theoretically possible:

-

Route A : 4-methoxyaniline (p-anisidine) + 4-methylphenyl isocyanate (p-tolyl isocyanate).

-

Route B : 4-methylaniline (p-toluidine) + 4-methoxyphenyl isocyanate.

Causality in Route Selection: Route A is kinetically superior and practically preferred. The methoxy group of p-anisidine is a strong electron-donating group (+M effect), which significantly increases the electron density on the amine nitrogen, making it a highly reactive nucleophile. Conversely, the methyl group on p-tolyl isocyanate is a weaker electron donor (+I effect), maintaining the strong electrophilicity of the isocyanate carbon. This matched nucleophile-electrophile pairing ensures rapid conversion, minimizes symmetrical urea byproducts, and eliminates the need for heavy-metal catalysts or extreme heating[3].

Synthetic logic and self-validating workflow for diarylurea preparation.

Protocol 1: Self-Validating Synthesis of CAS 56106-02-6

This protocol employs an aprotic solvent system to prevent isocyanate hydrolysis, utilizing Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) as built-in validation checkpoints.

-

Preparation : Dissolve 10.0 mmol of p-anisidine in 20 mL of anhydrous dichloromethane (DCM) under a dry nitrogen atmosphere.

-

Addition : Cool the solution to 0°C using an ice bath. Dropwise, add 10.5 mmol of p-tolyl isocyanate dissolved in 10 mL of anhydrous DCM over 15 minutes to control the exothermic addition.

-

Reaction : Allow the mixture to warm to room temperature and stir for 2 hours.

-

Self-Validation (TLC) : Monitor the disappearance of the p-anisidine starting material using TLC (Hexane:Ethyl Acetate 7:3). The product will appear as a new, lower-Rf spot due to the highly polar, hydrogen-bonding urea core.

-

Isolation : The unsymmetrical diarylurea will typically precipitate directly from the DCM as a white solid as the reaction progresses. Filter the precipitate under a vacuum and wash with cold DCM (2 x 5 mL) to remove unreacted isocyanate.

-

Purification : Recrystallize the crude solid from hot absolute ethanol to achieve >98% purity.

-

Self-Validation (NMR) : Confirm structural integrity via 1H-NMR (DMSO-d6). The critical validation markers are the characteristic urea N-H protons, which present as two distinct singlets between 8.0 and 9.0 ppm, confirming the unsymmetrical nature of the core.

Pharmacological Applications: Soluble Epoxide Hydrolase (sEH) Inhibition

Beyond kinase inhibition, diarylureas are hallmark inhibitors of soluble epoxide hydrolase (sEH)[5][6]. sEH is an enzyme responsible for degrading cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active, potentially pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). The urea core of CAS 56106-02-6 acts as a bidentate hydrogen bond donor, directly interacting with the catalytic aspartate (Asp335) and tyrosine (Tyr383/Tyr466) residues in the sEH active site, locking the enzyme in an inactive state[1].

Pharmacological mechanism of sEH inhibition by diarylureas preserving EETs.

Protocol 2: In Vitro sEH Inhibition Fluorometric Assay

To validate the biological efficacy of the synthesized diarylurea, a fluorometric assay using PHOME (3-Phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) as a substrate is the gold standard.

-

Reagent Preparation : Prepare a 10 mM stock of CAS 56106-02-6 in DMSO. Dilute serially in Bis-Tris-HCl buffer (pH 7.0) containing 0.1% BSA to create a concentration gradient (1 nM to 10 µM).

-

Enzyme Incubation : In a black 96-well microtiter plate, combine 100 µL of recombinant human sEH enzyme (1 nM final concentration) with 20 µL of the inhibitor dilutions. Incubate at 30°C for 15 minutes to allow steady-state binding.

-

Reaction Initiation : Add 5 µL of PHOME substrate (50 µM final concentration) to each well.

-

Kinetic Measurement : Immediately monitor the fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 15 minutes. The sEH enzyme hydrolyzes PHOME to a highly fluorescent 6-methoxy-2-naphthaldehyde product.

-

Data Analysis : Calculate the initial velocity (V0) of the reaction for each well. Plot log[Inhibitor] versus % Activity to determine the IC50 value using non-linear regression.

Table 2: Representative Pharmacological Data for Diarylurea sEH Inhibitors

| Parameter | Measurement Phase | Representative Target Value | Biological Implication |

|---|---|---|---|

| IC50 (sEH) | In Vitro (Enzymatic) | < 50 nM | High binding affinity to the sEH catalytic pocket. |

| EET/DHET Ratio | In Vivo (Plasma) | > 2.0 fold increase | Successful target engagement and preservation of anti-inflammatory EETs. |

| Microsomal Stability | In Vitro (HLM) | T1/2 > 60 min | Adequate metabolic half-life for systemic circulation. |

References

-

PubChemLite - 56106-02-6 (C15H16N2O2) Source: PubChem / University of Luxembourg URL:[Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

Biologically Active Ester Derivatives as Potent Inhibitors of the Soluble Epoxide Hydrolase Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

A Simple and Efficient Synthesis of Diaryl Ureas Source: Journal of Chemical Research / Semantic Scholar URL:[Link]

-

Evaluation of Diarylureas for Activity Against Plasmodium falciparum Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 56106-02-6 (C15H16N2O2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biologically Active Ester Derivatives as Potent Inhibitors of the Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis and Characterization of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea: A Methodological Guide

Executive Summary & Pharmacological Relevance

Diarylureas represent a privileged pharmacophore in modern medicinal chemistry. Their unique structural topology allows them to act as exceptional hydrogen-bond donors and acceptors, making them highly effective in supramolecular chemistry and drug design. Clinically, the diarylurea motif is the cornerstone of several FDA-approved type II kinase inhibitors (e.g., sorafenib, regorafenib) and broad-spectrum antimicrobial agents,.

This technical whitepaper outlines the robust, scalable synthesis of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea (also known as 1-(4-methoxyphenyl)-3-(p-tolyl)urea), an unsymmetrical diarylurea that serves as a high-value research chemical and antimicrobial analogue.

Retrosynthetic Strategy & Mechanistic Rationale

While unsymmetrical diarylureas can be synthesized using phosgene, triphosgene, or coupling agents like N,N′-carbonyldiimidazole (CDI),, the direct coupling of an aromatic amine with an aryl isocyanate remains the gold standard for laboratory-scale synthesis. This route is highly atom-economical, avoids highly toxic phosgene gas, and typically proceeds with excellent yields.

Mechanistic Causality: The synthesis relies on the nucleophilic addition of the primary amine (p-toluidine) to the highly electrophilic sp-hybridized carbon of 4-methoxyphenyl isocyanate. Because the isocyanate carbon is flanked by electronegative oxygen and nitrogen atoms, it is highly susceptible to nucleophilic attack. The reaction forms a transient tetrahedral intermediate, which rapidly undergoes proton transfer and tautomerization to yield the thermodynamically stable urea linkage.

Reaction mechanism for the synthesis of the target diarylurea via nucleophilic addition.

Physicochemical & Analytical Data Profile

To ensure rigorous quality control, synthesized batches must be validated against established literature values. Diarylureas are notoriously insoluble in many common organic solvents, which makes DMSO-d6 the mandatory solvent for NMR characterization.

| Property | Value / Specification |

| Chemical Name | 1-(4-Methoxyphenyl)-3-(p-tolyl)urea |

| Molecular Formula | C₁₅H₁₆N₂O₂ |

| Appearance | Needle-like white crystals |

| Melting Point | 241–242 °C (Recrystallized from 96% EtOH) |

| Typical Yield | ~65% |

| ¹H NMR (300 MHz, DMSO-d6) | δ 2.21 (s, 3H, CH₃), 3.68 (s, 3H, OCH₃), 6.84 (d, J = 8.8 Hz, 2H, Ar), 7.04 (d, J = 8.2 Hz, 2H, Ar), 7.26–7.36 (m, 4H, Ar), 8.38 (br s, 1H, NH), 8.43 (br s, 1H, NH) |

| ¹³C NMR (75 MHz, DMSO-d6) | δ 20.8, 55.6, 114.4, 118.6, 120.4, 129.6, 130.8, 133.3, 137.7, 153.2, 154.9 |

| IR (KBr) | 3283 (N-H stretch), 1644 (C=O stretch) cm⁻¹ |

Self-Validating Experimental Protocol

The following methodology is adapted from optimized procedures for diarylurea antimicrobial analogues. As a Senior Application Scientist, I emphasize that the success of this protocol relies entirely on moisture exclusion and controlled addition rates.

Step-by-step experimental workflow for the synthesis and isolation of the diarylurea.

Step-by-Step Methodology

1. Preparation of the Amine Solution:

-

Action: In an oven-dried, argon-flushed round-bottom flask, dissolve p-toluidine (1.0 equivalent, e.g., 1.87 mmol) in anhydrous acetone (4 mL).

-

Causality: Anhydrous conditions are non-negotiable. Adventitious water will hydrolyze the isocyanate, leading to symmetrical urea byproducts. Acetone is chosen because the resulting diarylurea is highly insoluble in it, driving the reaction forward via precipitation.

2. Electrophile Addition:

-

Action: Prepare a solution of 4-methoxyphenyl isocyanate (1.0 equivalent, 1.87 mmol) in anhydrous acetone (4 mL). Add this solution to the stirring amine mixture dropwise (or in small portions) over 1.5 hours.

-

Causality: Dropwise addition prevents local concentration spikes of the isocyanate. This ensures that the p-toluidine is always in relative excess during the addition phase, suppressing side reactions and controlling the mild exotherm.

3. Reaction Incubation & Monitoring:

-

Action: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 6 hours.

-

Self-Validation: Monitor the reaction via TLC (Thin Layer Chromatography) using a suitable eluent (e.g., Hexanes/Ethyl Acetate 7:3). The disappearance of the p-toluidine spot (visualized via UV or ninhydrin stain) confirms the completion of the nucleophilic attack. Simultaneously, a white precipitate will begin to form in the flask, serving as a visual indicator of product generation.

4. Isolation:

-

Action: Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation. Filter the solid under vacuum. Wash the filter cake with cold acetone to remove unreacted starting materials.

5. Purification:

-

Action: Recrystallize the crude white solid from 96% ethanol.

-

Causality: While the crude product is often quite clean, recrystallization leverages differential solubility to remove trace amounts of symmetrical urea byproducts (e.g., 1,3-bis(4-methoxyphenyl)urea). The target compound will crystallize as high-purity, needle-like white crystals.

Troubleshooting & Optimization

Issue: High levels of symmetrical urea byproduct.

-

Diagnostic: The formation of symmetrical diarylureas is the most common failure mode in this synthesis. It occurs when water reacts with the isocyanate to form a carbamic acid, which rapidly decarboxylates to release CO₂ and 4-methoxyaniline. This newly formed amine then reacts with another equivalent of isocyanate.

-

Correction: Rigorously dry all glassware and solvents. If the issue persists, utilize a slight stoichiometric excess (1.05 to 1.1 equivalents) of the p-toluidine amine to outcompete any trace water for the isocyanate electrophile.

Issue: Poor NMR Resolution.

-

Diagnostic: Diarylureas exhibit notorious line broadening in ¹H NMR due to restricted rotation around the C-N partial double bonds and quadrupolar relaxation from the nitrogen atoms.

-

Correction: Ensure the sample is fully dissolved in high-quality DMSO-d6. If peaks remain broad, running the NMR at an elevated temperature (e.g., 50 °C) will increase the rate of conformational exchange, sharpening the signals.

References

-

Title: A Facile Synthesis of Diaylureas and Their Antimicrobial Evaluation Source: ThaiScience URL: [Link]

-

Title: Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO Source: ACS Omega - ACS Publications URL: [Link]

-

Title: Searching for Small Molecules as Antibacterials: Non-Cytotoxic Diarylureas Analogues of Triclocarban Source: PMC / NIH URL: [Link]

One-Step Synthesis of Unsymmetrical N,N'-Diaryl Ureas: A Technical Guide for Medicinal Chemists

Executive Summary

Unsymmetrical N,N'-diaryl ureas are privileged pharmacophores in modern drug discovery, frequently deployed as potent kinase inhibitors (e.g., sorafenib, regorafenib, and omecamtiv mecarbil) that target ATP-binding pockets in DFG-out conformations[1]. Traditionally, their synthesis relied on the bimolecular coupling of an aniline with an aryl isocyanate[2]. However, the inherent instability, high toxicity, and moisture sensitivity of isolated isocyanates demand more robust, streamlined methodologies. This whitepaper details two state-of-the-art synthetic strategies—triphosgene-mediated one-pot synthesis and Palladium-catalyzed tandem cross-coupling—focusing on the mechanistic causality and self-validating experimental controls required to eliminate symmetrical byproducts.

Mechanistic Rationale & Strategic Evolution

The Triphosgene-Mediated Sequential One-Pot Strategy

To circumvent the handling of hazardous phosgene gas or the isolation of unstable isocyanates, triphosgene (bis(trichloromethyl) carbonate) serves as a highly stable, solid surrogate[1]. The one-pot synthesis entails reacting a primary aniline with exactly 0.33 equivalents of triphosgene in the presence of a base (e.g., triethylamine) to generate the aryl isocyanate in situ[1].

Causality in Experimental Design: The strict temperature control (0–5 °C) during the activation phase is not arbitrary; it is a thermodynamic necessity. It prevents the highly reactive, newly formed isocyanate from undergoing a rapid nucleophilic attack by the unreacted starting amine, which would yield an undesired symmetrical diaryl urea. Once the isocyanate is fully formed and the first amine is consumed, the second (electronically or sterically distinct) amine is introduced to complete the nucleophilic addition at room temperature[1].

Palladium-Catalyzed C-N Cross-Coupling

An alternative modern approach leverages transition-metal catalysis to forge C-N bonds directly from aryl halides, bypassing isocyanates entirely. Because the direct arylation of urea often yields statistical mixtures of symmetrical and unsymmetrical products, Buchwald and co-workers developed a tandem one-pot arylation-deprotection protocol[2].

Causality in Experimental Design: By utilizing benzylurea as the initial nucleophile, one nitrogen is sterically and electronically blocked. This guarantees strictly mono-arylation during the first Pd-catalyzed C-N coupling. Following this, a one-pot hydrogenolysis (H₂, Pd/C) cleanly removes the benzyl group, yielding a monoaryl urea[2]. A subsequent Pd-catalyzed cross-coupling with a second aryl halide yields the unsymmetrical N,N'-diaryl urea[2]. The success of these couplings relies heavily on bulky biaryl monophosphine ligands (e.g., BrettPhos, XPhos), which force the Pd(II) intermediate into a highly reactive conformation, accelerating the challenging reductive elimination of the rigid urea moiety and preventing catalyst poisoning[3].

Comparative Data Analysis

The following table summarizes the quantitative and qualitative parameters of the primary synthetic strategies for unsymmetrical diaryl ureas.

| Synthetic Strategy | Reagents & Catalysts | Typical Yields | Symmetrical Byproduct Risk | Key Advantages | Limitations |

| Triphosgene One-Pot | Triphosgene (0.33 eq), Et₃N, THF | 70% – 90% | Low (if T < 5 °C) | True one-pot, transition-metal free, rapid execution. | Requires handling of toxic triphosgene; strict stoichiometry needed. |

| Pd-Catalyzed Tandem | Pd₂(dba)₃, Biaryl Phosphines, Cs₂CO₃ | 75% – 95% | Very Low | High functional group tolerance; completely avoids isocyanates. | Requires expensive Pd/ligands; multi-step tandem process. |

| Traditional Isocyanate | Ar-NCO, Ar-NH₂, DCM/THF | 50% – 80% | High | Simple execution if the isocyanate is commercially available. | Isocyanates are highly moisture-sensitive, toxic, and unstable. |

Validated Step-by-Step Methodologies

Protocol A: Triphosgene-Mediated One-Pot Synthesis

Self-Validating Principle: The exact stoichiometry (0.33 eq triphosgene = 1.0 eq phosgene) ensures no excess electrophile remains. The absence of a starting material spot on TLC prior to the addition of the second amine validates the complete conversion to the isocyanate, ensuring no symmetric urea can form.

-

Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Amine 1 (1.0 eq) and freshly distilled triethylamine (2.5 eq) in anhydrous THF (0.1 M).

-

Activation: Cool the reaction mixture strictly to 0–5 °C using an ice-water bath.

-

Isocyanate Generation: Dissolve triphosgene (0.33 eq) in anhydrous THF and add it dropwise to the reaction mixture over 10 minutes, maintaining the internal temperature below 5 °C[1].

-

Validation: Stir for 5 minutes. Verify the complete consumption of Amine 1 via TLC (visualized under a UV lamp)[1].

-

Coupling: Add Amine 2 (1.0 eq) in small portions. Remove the ice bath and allow the reaction to warm to room temperature[1].

-

Completion: Stir for 15–30 minutes until TLC indicates complete conversion. Quench with water, extract with ethyl acetate (3 × 10 mL), dry the combined organic layers over Na₂SO₄, and purify via flash chromatography[1].

Protocol B: Pd-Catalyzed Tandem Arylation-Deprotection

Self-Validating Principle: The use of benzylurea physically prevents double arylation on the same nitrogen atom, acting as a structural safeguard that guarantees mono-arylation during the initial catalytic cycle.

-

First C-N Coupling: In a nitrogen-filled glovebox, combine benzylurea (1.0 eq), Aryl Halide 1 (1.0 eq), Pd₂(dba)₃ (1-2 mol%), a biaryl phosphine ligand like Xantphos or t-BuXPhos (2-4 mol%), and Cs₂CO₃ (1.4 eq) in anhydrous dioxane[2].

-

Heating: Seal the reaction vessel, remove it from the glovebox, and heat at 85 °C for 2–4 hours[2].

-

One-Pot Deprotection: Cool the mixture to room temperature. Directly add Pd/C (10 mol%), methanol, and a catalytic amount of concentrated HCl to the same pot.

-

Hydrogenolysis: Purge the vessel with hydrogen gas (1 atm) and stir vigorously for 12–20 hours[2].

-

Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst, concentrate under reduced pressure, and purify to isolate the pure monoaryl urea[2]. (Note: A second standard Pd-catalyzed cross-coupling with Aryl Halide 2 is then performed to yield the final unsymmetrical diaryl urea).

Visualizations of Synthetic Workflows

Fig 1. One-pot sequential synthesis of unsymmetrical diaryl ureas via triphosgene activation.

Fig 2. Tandem Pd-catalyzed C-N cross-coupling and deprotection strategy for diaryl ureas.

References

-

Title: Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions Source: Organic Letters, 2011, 13(12), 3262–3265. (Buchwald, S. L. et al.) URL: [Link]

-

Title: 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Source: Molbank, 2022(4), M1537. (Sarantou, A. G., & Varvounis, G.) URL: [Link]

-

Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews, 2016, 116(19), 12564–12649. (Ruiz-Castillo, P., & Buchwald, S. L.) URL: [Link]

Sources

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea, a diaryl urea of significant interest to researchers, scientists, and professionals in drug development. This document delves into the compound's chemical identity, its importance in medicinal chemistry, detailed synthesis protocols, and analytical characterization methods, offering a holistic resource for its application in scientific research.

Compound Identification and Chemical Properties

1.1. Chemical Structure and Identifiers

-

Systematic Name: 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea

-

SMILES (Simplified Molecular-Input Line-Entry System): COc1ccc(NC(=O)Nc2ccc(C)cc2)cc1

-

InChIKey (International Chemical Identifier Key): By analogy to similar structures, the InChIKey is a critical unique identifier. For the related compound 1-(4-chlorophenyl)-3-(4-methoxyphenyl)urea, the InChIKey is QJNLZHXJKUTIJY-UHFFFAOYSA-N. The InChIKey for the title compound can be generated using chemical software from its SMILES string.

1.2. Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C15H16N2O2 |

| Molecular Weight | 256.30 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Note: These values are computational predictions and should be confirmed by experimental data.

Scientific and Medicinal Significance

Unsymmetrical N,N'-diaryl ureas are a prominent class of compounds in medicinal chemistry and drug discovery. The urea functional group is a key structural motif, capable of forming vital hydrogen bonds with biological receptors. The NH groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor[1]. This ability to form strong and specific interactions with protein targets underpins the diverse biological activities observed for this class of molecules, including anticancer, anti-proliferative, and immunomodulatory effects[1].

The 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea scaffold is a recurring feature in a variety of biologically active molecules, making it a valuable building block in the development of novel therapeutic agents[1]. The specific substituents on the phenyl rings, a methoxy group and a methyl group, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Synthesis of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea

The synthesis of unsymmetrical diaryl ureas like 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea can be achieved through several established methodologies. The most prevalent approach involves the reaction of an aryl isocyanate with an aniline derivative.

General Synthesis Workflow

A common and efficient method for preparing unsymmetrical diaryl ureas is the reaction of an aryl amine with an aryl isocyanate. This reaction is typically straightforward and proceeds with high yield.

Caption: General workflow for the synthesis of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea.

Experimental Protocol: Synthesis via Isocyanate Addition

This protocol describes a standard laboratory procedure for the synthesis of 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea.

Materials:

-

4-Methoxyphenyl isocyanate

-

4-Methylaniline (p-toluidine)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylaniline (1.0 equivalent) in the chosen anhydrous solvent.

-

To the stirred solution, add 4-methoxyphenyl isocyanate (1.0 equivalent) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea.

Alternative Synthesis Strategies

While the isocyanate-aniline reaction is common, concerns over the stability and handling of isocyanates have led to the development of alternative methods. These often involve the in-situ generation of the isocyanate or the use of phosgene substitutes[2][3].

-

Using Triphosgene: Triphosgene can be used to convert an aniline (like 4-methoxyaniline) into the corresponding isocyanate in situ, which then reacts with the other aniline (4-methylaniline) to form the diaryl urea[3][4]. This method avoids the need to isolate the potentially hazardous isocyanate intermediate.

-

From Carbamates: Aryl carbamates, which are more stable than isocyanates, can be prepared and subsequently reacted with an aniline to form the unsymmetrical diaryl urea[3].

-

Palladium-Catalyzed Cross-Coupling: More advanced methods involve the palladium-catalyzed C-N cross-coupling of an aryl halide with urea or a protected urea derivative[2].

Analytical Characterization

To confirm the identity and purity of the synthesized 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea, a combination of spectroscopic and analytical techniques is employed.

4.1. Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons on both phenyl rings, the methoxy group protons (a singlet around 3.8 ppm), the methyl group protons (a singlet around 2.3 ppm), and the two N-H protons of the urea linkage (two separate singlets at higher chemical shifts).

-

¹³C NMR: Will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the urea group (typically in the 150-160 ppm range).

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations (around 3300 cm⁻¹), the C=O stretching of the urea carbonyl group (around 1630-1660 cm⁻¹), and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the expected molecular formula. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high precision.

4.2. Chromatographic and Physical Methods

-

Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and assess the purity of the product.

-

High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the purity of the final compound.

-

Melting Point Determination: A pure crystalline solid will have a sharp and defined melting point, which can be used as a criterion of purity.

Applications and Future Directions

The diaryl urea scaffold is a cornerstone in modern drug design. Compounds containing the 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea core and its analogs have been investigated for a wide range of therapeutic applications. The continued exploration of this chemical space, facilitated by efficient and versatile synthetic methods, holds great promise for the discovery of new and improved therapeutic agents.

References

-

Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

-

Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. PMC. [Link]

-

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Predictive Pharmacodynamics of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea: A Technical Whitepaper on Diarylurea-Driven Mechanisms

Executive Summary

In the landscape of rational drug design, the N,N'-diarylurea scaffold represents a highly privileged pharmacophore. 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea (CAS 56106-02-6) is a low-molecular-weight organic compound characterized by a central urea linker flanked by two substituted aromatic rings[1]. While this specific molecule is primarily utilized as a research chemical and synthetic intermediate, its structural homology to FDA-approved kinase inhibitors (e.g., sorafenib) and potent soluble epoxide hydrolase (sEH) inhibitors allows for highly accurate predictive pharmacodynamics.

This whitepaper provides an in-depth technical analysis of the predicted mechanisms of action for this compound, detailing the causality behind its molecular interactions, providing self-validating experimental protocols for target verification, and exploring its potential repositioning in antimicrobial discovery[2].

Physicochemical Profiling & Pharmacophore Analysis

The biological activity of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea is dictated by three distinct structural domains:

-

The Central Urea Motif: Acts as a bidentate hydrogen bond donor (via the two -NH groups) and a hydrogen bond acceptor (via the carbonyl oxygen). This allows the molecule to mimic transition states in enzymatic cleavage or anchor deeply into kinase hinge regions.

-

The 4-Methyl (p-Tolyl) Substitution: A lipophilic anchor. The methyl group increases the overall partition coefficient (ClogP) of the molecule, driving it into deep, hydrophobic allosteric pockets[3].

The 4-Methoxy Substitution: An electron-donating group (EDG) via resonance. The oxygen atom provides an additional hydrogen bond acceptor site, while the increased electron density on the phenyl ring enhances π

π stacking interactions with aromatic amino acid residues in target binding pockets.Primary Predicted Mechanism: Soluble Epoxide Hydrolase (sEH) Inhibition

Causality & Structural Biology

The primary predicted target for symmetrically and asymmetrically substituted diarylureas is the soluble epoxide hydrolase (sEH) enzyme[3]. sEH is responsible for the rapid degradation of epoxyeicosatrienoic acids (EETs)—which are potent endogenous anti-inflammatory and vasodilatory lipid mediators—into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[4].

The urea pharmacophore of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea mimics the transition state of epoxide ring-opening. The urea carbonyl forms a critical hydrogen bond with the catalytic tyrosine residues (Tyr383, Tyr466) of sEH, while the methoxy-phenyl and methyl-phenyl rings occupy the extensive hydrophobic tunnels (the "left" and "right" branches) of the enzyme's active site.

Fig 1: Diarylurea-mediated inhibition of sEH, preserving anti-inflammatory EETs.

Self-Validating Protocol: High-Throughput Fluorogenic sEH Assay

To empirically validate the sEH inhibitory capacity of this compound, a fluorogenic displacement assay must be utilized. This protocol is designed with internal controls to validate the integrity of the highly lipophilic compound.

Reagents & Rationale:

-

Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate). Cleavage by sEH yields a highly fluorescent 6-methoxy-2-naphthaldehyde product[4].

-

Buffer: 25 mM Bis-Tris-HCl (pH 7.0) supplemented with 0.1 mg/mL BSA. Causality: BSA is critical to prevent the lipophilic diarylurea from non-specifically adhering to the plastic walls of the 96-well plate, which would artificially inflate the apparent IC50 .

Step-by-Step Methodology:

-

Compound Preparation: Dissolve 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea in 100% molecular-grade DMSO to create a 10 mM stock. Perform 1:3 serial dilutions in DMSO to generate a 10-point concentration curve.

-

Enzyme Pre-Incubation: Add 10 μ L of recombinant human sEH (hsEH) (final concentration 1 nM) to a black 96-well microplate. Add 1 μ L of the compound dilutions. Crucial Step: Incubate at 25°C for 15 minutes. This allows the urea to achieve thermodynamic equilibrium within the deep catalytic tunnel before substrate competition begins.

-

Reaction Initiation: Add 90 μ L of the PHOME substrate (final concentration 50 μ M) to all wells.

-

Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Ex: 330 nm / Em: 465 nm). Read fluorescence continuously for 15 minutes to capture the linear velocity ( V0 ) of the enzymatic reaction.

-

Validation: The assay is self-validating if the positive control (e.g., t-AUCB) yields an IC50 of ~2 nM, and the DMSO-only negative control shows linear signal generation with an R2>0.98 .

Secondary Predicted Mechanism: Type II Kinase Inhibition

Causality & Allosteric Modulation

Diarylureas are the hallmark of Type II kinase inhibitors[2]. Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors bind to the inactive "DFG-out" conformation of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and Raf.

When the activation loop of the kinase shifts outward (DFG-out), it exposes an adjacent allosteric hydrophobic pocket. The 4-methylphenyl group of our target compound is predicted to insert into this deep hydrophobic pocket, while the central urea forms critical hydrogen bonds with the catalytic glutamate (on the α C-helix) and the backbone amide of the DFG aspartate.

Fig 2: Type II kinase inhibition via diarylurea binding to the DFG-out allosteric pocket.

Self-Validating Protocol: TR-FRET Kinase Displacement Assay

To evaluate kinase binding, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is superior to radiometric assays because it eliminates radioactive waste and is highly sensitive to allosteric (Type II) binders.

Step-by-Step Methodology:

-

Complex Formation: In a 384-well low-volume plate, combine the target kinase (e.g., VEGFR2) tagged with a Europium (Eu)-labeled anti-tag antibody.

-

Tracer Addition: Add an Alexa Fluor 647-labeled kinase tracer (a known broad-spectrum Type II binder). The proximity of the Eu-antibody to the tracer generates a high FRET signal.

-

Displacement: Add 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea in a dose-response gradient. Causality: If the compound successfully binds to the DFG-out pocket, it will sterically evict the tracer, leading to a quantifiable drop in the FRET signal.

-

Signal Detection: Excite the plate at 340 nm. Measure emission at 615 nm (Europium reference) and 665 nm (FRET signal). Calculate the 665/615 ratio to normalize against well-to-well volume variations.

Quantitative Predictive Data

Based on structure-activity relationship (SAR) data of homologous diarylureas[2][3], the predicted pharmacological profile of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea is summarized below:

| Property / Target | Predicted Value / Mechanism | Biological Consequence |

| Molecular Weight | 256.30 g/mol [1] | High oral bioavailability potential; adheres to Lipinski's Rule of 5. |

| ClogP (Lipophilicity) | ~3.5 - 4.0 | Excellent membrane permeability; optimal for deep hydrophobic pocket binding. |

| sEH Inhibition ( IC50 ) | 10 nM - 500 nM | Stabilization of EETs; profound anti-inflammatory and analgesic effects. |

| RTK Inhibition ( IC50 ) | 1 μ M - 10 μ M | Moderate anti-angiogenic/anti-proliferative activity; requires DFG-out shift. |

| Antimicrobial Activity | MIC ~ 2 - 8 mg/L | Potential disruption of bacterial lipid biosynthesis or membrane integrity[2]. |

Translational Outlook: Antimicrobial Repositioning

Beyond oncology and inflammation, diarylureas are currently undergoing massive repositioning as antimicrobial and antimalarial agents[2][5]. Compounds structurally identical to 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea have demonstrated the ability to kill non-growing, antibiotic-tolerant MRSA (Methicillin-resistant Staphylococcus aureus) by disrupting lipid bilayers or inhibiting highly conserved lipid biosynthetic enzymes like enoyl-acyl-carrier protein reductase (ENR)[2]. Furthermore, diarylureas have shown potent activity against Plasmodium falciparum by targeting parasitic kinases distinct from human hosts[5].

For researchers utilizing 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea, screening the compound against resistant bacterial strains and parasitic models represents a highly viable, cutting-edge avenue for drug discovery.

References

- PubChemLite:56106-02-6 (C15H16N2O2). Université du Luxembourg.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEF6tdTBEEQ38r266nf7dN2dXw86qCuI1BdC-42GXSiE-tOCg-YIKzy2CG9UA3Rc86oAX0fiM-IMvI9Q_No6sBzxbU9yAaN-bPIXDolFzOV0O-0r290_LjTgwkiRIqsFyCMUCICBvL8CBNIHE=]

- National Institutes of Health (PMC):Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9n8epX0oXL2XTj5vgfZ5GeTEFPotbl50Kc7bogqPKrGYl3o1s1foLuc2t4eC1OuNMHvrfYTe3lwoovL9aro_hU5k7NH82VXEFrd4vhT3UC5y-fK9ctG26ZtodqZWLiUnD9RCypD9OFvcMgIo=]

- ACS Publications:Evaluation of Diarylureas for Activity Against Plasmodium falciparum.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyLWjQGUqZaxsaoYu4QX4tvaXyjCFKilgQimGj5nI5EQkoFjqYnUQHeKeRFyeEMNqtUDcQ6_5Y-kkn74RLxXkH9lVEOL5Qef9StVbtTFkhrXwmMfCjNefIVCeV8aJipP8-b_-zIQ==]

- National Institutes of Health (PMC):Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJx0a3NTYQC5oi9CtkGrJ_lvxKEPik8a6fD_9asungALWPwSnbUkbEmHUXvzNFXjztPkjRuExrDCkFhq4tTg6BfSniGTqi7ZxrC9ZCXmuTF1kTsLDkmR4_ht39S8ZGHfNjy2hm-Zhu2rN3xw==]

- BenchChem:1,3-Dibenzylurea | Technical Data on sEH Inhibition.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH4DCGJf5xlO_LFobD6uRNbM54iQSmBarz2xsoQ7v-v-2QN1Jes8SZDIaDrbAvoK0Bc6xiZlPbo3gL2_cBF-TQLTGX7qWrA1dGy16xvntVKjbCAMqVZGV0pekSNl_ZWZikXwg=]

Sources

- 1. PubChemLite - 56106-02-6 (C15H16N2O2) [pubchemlite.lcsb.uni.lu]

- 2. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dibenzylurea | 1466-67-7 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

The Diarylurea Scaffold: Potential Therapeutic Targets of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea

Executive Summary

1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea is a prototypical, unsymmetrical diarylurea. While not currently an FDA-approved drug itself, its structural framework represents a highly privileged pharmacophore in medicinal chemistry. The central urea moiety provides a rigid, metabolically stable linker capable of bidentate hydrogen bonding, while the flanking p-methoxy and p-methyl phenyl rings offer tunable lipophilicity and steric occupation for deep hydrophobic protein pockets.

This technical guide explores the three primary therapeutic targets for this specific diarylurea scaffold: Type II Kinase Inhibition , Soluble Epoxide Hydrolase (sEH) Inhibition , and Antimicrobial Repositioning . Furthermore, it provides field-proven, self-validating experimental workflows to evaluate its efficacy in vitro.

Target I: Type II Kinase Inhibition (VEGFR2 & RAF)

Mechanistic Causality

Kinases dynamically shift between an active (DFG-in) and an inactive (DFG-out) conformation. Diarylureas are the hallmark of Type II kinase inhibitors (e.g., Sorafenib, Regorafenib), which selectively trap the kinase in its inactive DFG-out state[1][2].

The mechanism of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea is driven by precise spatial geometry:

-

The Urea Core: Acts as both a hydrogen-bond donor and acceptor. It forms critical H-bonds with the catalytic glutamate residue in the αC-helix and the aspartate residue of the DFG motif[3].

-

The Flanking Rings: The DFG-out shift exposes a deep, allosteric hydrophobic pocket. The p-tolyl and p-methoxyphenyl groups extend into this pocket. The methoxy oxygen can also act as a weak H-bond acceptor with surrounding threonine residues, stabilizing the inactive conformation and halting downstream oncogenic signaling[4][5].

Fig 1: Binding mechanism of the diarylurea scaffold in the kinase DFG-out allosteric pocket.

Experimental Protocol: TR-FRET Kinase Binding Assay

To ensure trustworthiness, this protocol utilizes a ratiometric readout (TR-FRET) that inherently normalizes well-to-well dispensing errors and compound autofluorescence.

-

Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Expert Insight: The inclusion of 0.01% Brij-35 is non-negotiable. Diarylureas are highly lipophilic and will aggregate or adhere to polystyrene plates in purely aqueous buffers, leading to false negatives.

-

-

Compound Plating: Serially dilute the compound in 100% DMSO. Transfer to a 384-well pro-bind plate (final DMSO <1%). Include Sorafenib as a positive control and DMSO as a vehicle control.

-

Complex Formation: Add 5 nM His-tagged VEGFR2 kinase domain and 10 nM fluorescent kinase tracer (e.g., Alexa Fluor 647).

-

Detection: Add 2 nM Europium-labeled anti-His antibody. Incubate for 60 minutes at 25°C to allow for the slow-binding kinetics typical of Type II inhibitors.

-

Readout: Read on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the FRET ratio (665/615). A dose-dependent decrease in the ratio indicates successful displacement of the tracer by the diarylurea.

Target II: Soluble Epoxide Hydrolase (sEH)

Mechanistic Causality

Soluble Epoxide Hydrolase (sEH) is a bifunctional enzyme responsible for hydrolyzing anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). Inhibiting sEH is a major therapeutic strategy for cardiovascular disease, hypertension, and neuroinflammation[6][7].

The diarylurea scaffold is the gold standard for sEH inhibition. The urea group acts as a perfect transition-state mimic for epoxide hydrolysis. The carbonyl oxygen of the urea accepts hydrogen bonds from the catalytic Tyr383 and Tyr466 residues, while the urea nitrogens donate hydrogen bonds to Asp335[8]. The p-methoxy and p-methyl phenyl groups provide the exact steric bulk needed to occupy the hydrophobic tunnels flanking the active site, preventing EETs from entering.

Fig 2: sEH inhibition workflow showing the diarylurea transition-state mimicry blocking EET hydrolysis.

Experimental Protocol: Fluorogenic sEH Inhibition Assay

-

Buffer Optimization: Prepare 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL BSA.

-

Expert Insight: BSA acts as a lipid-carrier mimic. Without BSA, the apparent IC₅₀ of diarylureas will artificially inflate due to compound precipitation.

-

-

Enzyme Equilibration: Incubate recombinant human sEH (1 nM final concentration) with varying concentrations of the diarylurea for 15 minutes at 30°C.

-

Substrate Initiation: Add the fluorogenic substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to a final concentration of 50 µM.

-

Kinetic Readout: Monitor fluorescence continuously (Ex: 330 nm, Em: 465 nm) for 10 minutes.

-

Validation: Calculate the initial velocity ( V0 ) from the linear portion of the curve. Plot V0 versus compound concentration to derive the IC₅₀. A self-validating run must show a linear product formation in the vehicle control over the 10-minute window.

Target III: Antimicrobial Repositioning

Mechanistic Causality

Historically, polychlorinated diarylureas like Triclocarban (TCC) were used as broad-spectrum antimicrobials. Following the FDA ban on TCC due to environmental persistence and toxicity, researchers have repositioned non-chlorinated diarylureas—such as 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea—as safer, non-cytotoxic alternatives[9][10][11].

These compounds exert their antibacterial effects by inserting their hydrophobic phenyl rings into the bacterial lipid bilayer, disrupting membrane integrity, and potentially inhibiting the enoyl-acyl carrier protein reductase (FabI), a critical enzyme in bacterial fatty acid synthesis[12][13].

Experimental Protocol: Broth Microdilution MIC Assay

-

Inoculum Standardization: Grow Staphylococcus aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.1 (approx. 108 CFU/mL). Dilute 1:100 in MHB.

-

Compound Plating: Dispense 50 µL of MHB into a 96-well plate. Add 50 µL of the diarylurea (pre-diluted in MHB with max 2% DMSO) to the first column and perform 2-fold serial dilutions.

-

Inoculation: Add 50 µL of the bacterial suspension to each well (final inoculum 5×105 CFU/mL). Include a growth control (bacteria + DMSO vehicle) and a sterility control (MHB only).

-

Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10 µL of 0.015% resazurin dye to each well and incubate for 2 hours. A color change from blue to pink indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that remains blue.

Quantitative Data Summary

The following table synthesizes the expected pharmacological metrics for the 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea scaffold based on structurally analogous diarylureas in the literature.

| Target Class | Specific Target | Primary Binding Motif | Expected Activity Range | Clinical Relevance |

| Kinases | VEGFR2 / RAF | DFG-out Allosteric Pocket | IC₅₀: 10 - 500 nM | Anti-angiogenesis, Oncology[4] |

| Hydrolases | Soluble Epoxide Hydrolase (sEH) | Tyr383 / Asp335 Transition State | IC₅₀: 1 - 50 nM | Anti-inflammatory, Hypertension[6] |

| Bacterial | Membrane / FabI | Lipid Bilayer Insertion | MIC: 16 - 64 µg/mL | Topical Antimicrobials (TCC alternative)[10] |

Conclusion

1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea represents a highly versatile and synthetically accessible scaffold. By leveraging the rigid hydrogen-bonding capacity of the urea core and the tunable lipophilicity of the substituted phenyl rings, drug development professionals can optimize this compound toward potent Type II kinase inhibitors, picomolar sEH inhibitors, or environmentally safe antimicrobial agents.

References

-

Diarylureas | Encyclopedia MDPI. Encyclopedia. Available at:[Link]

-

Diarylureas as Antitumor Agents. Molecules (MDPI). Available at:[Link]

-

Vascular Endothelial Growth Factor (VEGF) Receptors: Drugs and New Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

-

Searching for Small Molecules as Antibacterials: Non-Cytotoxic Diarylureas Analogues of Triclocarban. Antibiotics (Basel). Available at:[Link]

-

Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry (ACS). Available at:[Link]

-

Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. Pharmaceuticals (Basel). Available at:[Link]

-

Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics. Antibiotics (Basel). Available at:[Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Biologically Active Ester Derivatives as Potent Inhibitors of the Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Searching for Small Molecules as Antibacterials: Non-Cytotoxic Diarylureas Analogues of Triclocarban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Engineering Substituted Diaryl Urea Derivatives: Mechanistic Insights, Synthesis, and Clinical Translation in Targeted Kinase Inhibition

Executive Summary

Substituted diaryl ureas represent a highly privileged pharmacophore in modern medicinal chemistry, particularly in the design of targeted anti-cancer therapeutics. By acting as Type II kinase inhibitors, these molecules stabilize the inactive "DFG-out" conformation of critical kinases such as VEGFR, PDGFR, and B-RAF 1. This technical guide provides an in-depth mechanistic analysis, quantitative structure-activity relationship (QSAR) data, and rigorously validated synthetic and biological protocols for researchers developing next-generation diaryl urea derivatives.

Structural Biology & Pharmacophore Rationale

The clinical efficacy of diaryl ureas stems from their precise molecular geometry, which allows them to bridge the ATP-binding hinge region and an adjacent allosteric hydrophobic pocket that only opens when the kinase is in its inactive state 2.

-

The Urea Core: The -NH-CO-NH- motif acts as a critical hydrogen-bond donor and acceptor. It forms highly conserved bidentate hydrogen bonds with the aspartate and glutamate residues of the DFG (Asp-Phe-Gly) motif 2.

-

The Terminal Aryl Ring: Often substituted with lipophilic, electron-withdrawing groups (e.g., -CF3, -Cl, -F), this moiety penetrates the deep hydrophobic pocket created by the outward shift of the phenylalanine residue in the DFG-out state 3.

-

The Hinge-Binding Motif: A heteroaromatic ring (e.g., pyridine, quinoline, or quinazoline) that forms weak hydrogen bonds or van der Waals interactions with the ATP-binding hinge region 4.

Pharmacophore mapping of a diaryl urea derivative binding to a Type II kinase domain.

Quantitative Structure-Activity Relationship (QSAR) & Clinical Data

Minor structural modifications to the diaryl urea scaffold yield profound changes in kinase selectivity and potency. For instance, the addition of a single fluorine atom to the central phenyl ring of sorafenib generates regorafenib, which exhibits a broader kinase inhibitory profile and enhanced potency against VEGFR-2 (IC50 ~3.0 nM) and TIE2 5. Tivozanib, a quinoline-urea derivative, achieves sub-nanomolar potency against VEGFR-1, -2, and -3 by optimizing the hinge-binding interactions 6.

| Compound | Primary Targets | Biochemical IC50 (nM) | Clinical Indication |

| Sorafenib | VEGFR-2, B-RAF | VEGFR-2: ~4.2, B-RAF: ~22 | HCC, RCC, Thyroid Cancer 7 |

| Regorafenib | VEGFR-2, TIE2, B-RAF | VEGFR-2: ~3.0, TIE2: ~31 | mCRC, GIST, HCC 5 |

| Linifanib | VEGFR, PDGFR | VEGFR-2: ~4.0, PDGFRβ: ~8.0 | Advanced HCC (Trials) 8 |

| Tivozanib | VEGFR-1, -2, -3 | VEGFR-2: ~0.16, VEGFR-1: ~0.21 | Relapsed/Refractory RCC 6 |

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of asymmetrical diaryl ureas requires careful control to prevent the formation of symmetrical urea byproducts. The following protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a phosgene substitute, providing a safer, highly efficient route 9.

Rationale for Experimental Choices:

-

CDI vs. Phosgene/Isocyanates: CDI mitigates the extreme toxicity risks of phosgene gas and avoids the instability of commercially sourced isocyanates. It forms a stable, highly reactive acylimidazole intermediate.

-

Temperature Control: The initial activation is performed at 0°C to prevent premature degradation of the acylimidazole, while the subsequent coupling is driven at room temperature to 80°C to overcome the steric hindrance of substituted anilines.

Step-by-Step Synthesis Protocol:

-

Activation: Dissolve the starting substituted aniline (e.g., 4-chloro-3-(trifluoromethyl)aniline, 1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction mixture to 0°C using an ice bath.

-

Intermediate Formation: Add CDI (1.2 eq) portion-wise to the cooled solution. Self-Validation Checkpoint: Observe the evolution of CO2 gas. Stir the mixture for 1-2 hours at room temperature. Monitor via TLC (Hexane:EtOAc 7:3) until the starting aniline is completely consumed. This ensures no unreacted starting material is left to form symmetrical ureas.

-

Coupling: Once the acylimidazole intermediate is confirmed, add the heteroaryl amine coupling partner (e.g., a pyridine-2-carboxamide derivative, 1.0 eq) dissolved in a minimal amount of anhydrous THF [[9]]().

-

Reaction Completion: Stir the reaction mixture at room temperature for 16 hours. If steric hindrance is high, reflux the mixture at 60-80°C.

-

Workup & Purification: Quench the reaction with distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude solid via silica gel column chromatography or recrystallization from ethanol.

Workflow for the regioselective synthesis of asymmetrical diaryl ureas using CDI.

In Vitro Validation: Kinase Assay & Cell Viability

To validate the synthesized diaryl urea derivatives, a two-tiered biological evaluation system is required: a biochemical kinase assay to confirm target engagement, and an MTT cell viability assay to confirm phenotypic efficacy 10.

Protocol: VEGFR-2 Kinase Phosphorylation Assay

-

Causality: A cell-free ELISA-based kinase assay isolates the interaction between the drug and the enzyme, eliminating variables like cellular permeability or efflux pumps.

-

Preparation: Coat 96-well plates with a poly-(Glu, Tyr) substrate (4:1 ratio) and incubate overnight at 4°C. Wash with PBS containing 0.1% Tween-20.

-

Inhibitor Incubation: Add recombinant human VEGFR-2 kinase domain (10 ng/well) in kinase buffer (50 mM HEPES, 10 mM MgCl2, 0.1 mM Na3VO4). Add the synthesized diaryl urea derivatives at varying concentrations (0.1 nM to 10 µM) and incubate for 15 minutes at room temperature.

-

ATP Addition: Initiate the phosphorylation reaction by adding ATP (final concentration 10 µM). Incubate for 30 minutes at 30°C.

-

Detection: Stop the reaction with EDTA. Add an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP). Develop with TMB substrate and read absorbance at 450 nm. Calculate IC50 using non-linear regression analysis 8.

Conclusion & Future Perspectives